molecular formula C13H8Cl2INO2 B7883090 MFCD00728190

MFCD00728190

Cat. No.: B7883090
M. Wt: 408.01 g/mol
InChI Key: KICCRVGNGYUTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00728190: is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl and hydroxy-iodo-benzamide groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD00728190 typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound followed by amide formation. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: MFCD00728190 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: MFCD00728190 is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is studied for its potential as an antifungal and antibacterial agent. Its ability to inhibit the growth of certain pathogens makes it a valuable candidate for developing new antimicrobial therapies .

Medicine: The compound’s potential therapeutic applications include its use in the development of drugs targeting specific enzymes or receptors. Its structural properties allow it to interact with biological molecules in a way that can modulate their activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism by which MFCD00728190 exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is crucial for its biological activity .

Comparison with Similar Compounds

  • N-(2,4-Dichloro-phenyl)-benzamide
  • 2-Hydroxy-5-iodo-benzamide
  • N-(2,4-Dichloro-phenyl)-2-hydroxy-benzamide

Comparison: MFCD00728190 stands out due to the presence of both dichlorophenyl and hydroxy-iodo groups, which confer unique reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial properties and greater stability under various conditions .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-hydroxy-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2INO2/c14-7-1-3-11(10(15)5-7)17-13(19)9-6-8(16)2-4-12(9)18/h1-6,18H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICCRVGNGYUTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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